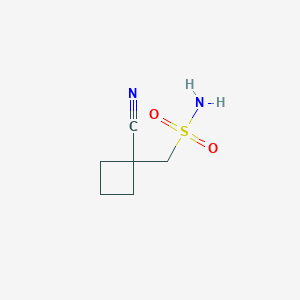![molecular formula C12H21ClN2O B1490802 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride CAS No. 1432681-19-0](/img/structure/B1490802.png)
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
描述
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The exact mode of action of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives are known to interact with their targets in a variety of ways . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The specific molecular and cellular effects of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2The design of new pyrrolidine compounds with different biological profiles can be guided by considering various factors, including the synthetic strategies used and the stereogenicity of carbons .
生化分析
Biochemical Properties
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and its role in cellular metabolism.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering the levels of signaling molecules that regulate gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant inhibition of target enzymes and subsequent changes in cellular function . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These effects include alterations in liver and kidney function, as well as changes in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in the body . By inhibiting this enzyme, the compound can affect the levels of bicarbonate and carbon dioxide in the blood, leading to changes in metabolic flux. Additionally, it can influence the levels of other metabolites by altering the activity of enzymes involved in their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The compound’s localization within cells can affect its activity, as it may be more effective in certain cellular compartments where its target enzymes are located.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can inhibit enzymes involved in energy metabolism. This localization can enhance the compound’s efficacy by ensuring that it is in close proximity to its target enzymes.
属性
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c15-11(14-7-1-2-8-14)10-9-12(10)3-5-13-6-4-12;/h10,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHHQIVDJGOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC23CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


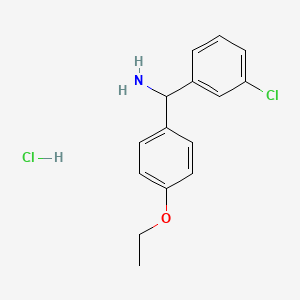
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
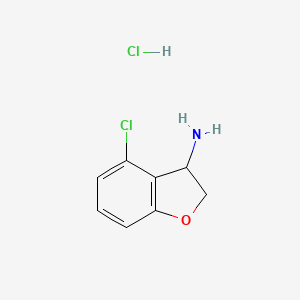
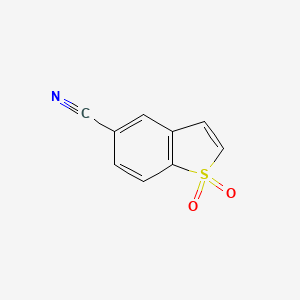
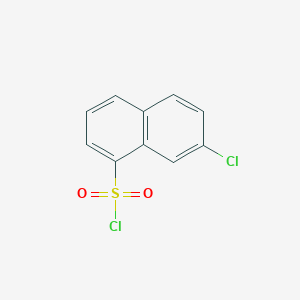
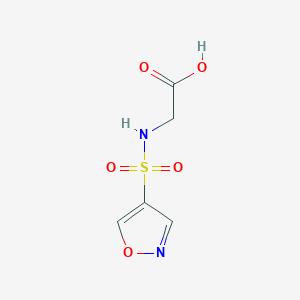
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
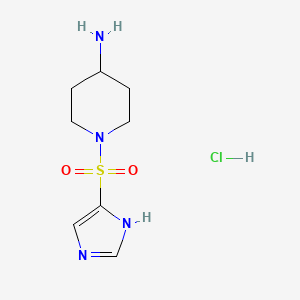
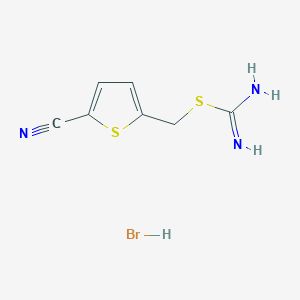
![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)

